molecular formula C12H15NO B14271407 2-(2-Ethoxyethyl)-1H-indole CAS No. 141493-59-6

2-(2-Ethoxyethyl)-1H-indole

Cat. No.: B14271407
CAS No.: 141493-59-6
M. Wt: 189.25 g/mol
InChI Key: QTYXPCZENWHBTD-UHFFFAOYSA-N
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Description

2-(2-Ethoxyethyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with an ethoxyethyl group attached to the second carbon of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethyl)-1H-indole typically involves the reaction of indole with 2-chloroethyl ethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

Indole+2-chloroethyl ethyl etherK2CO3,DMF,heatThis compound\text{Indole} + \text{2-chloroethyl ethyl ether} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} Indole+2-chloroethyl ethyl etherK2​CO3​,DMF,heat​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 2-(2-ethoxyethyl)-1H-indoline.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

2-(2-Ethoxyethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxyethyl acetate
  • 2-Ethoxyethanol
  • 2-(2-Methoxyethyl)-1H-indole

Uniqueness

2-(2-Ethoxyethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

141493-59-6

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-(2-ethoxyethyl)-1H-indole

InChI

InChI=1S/C12H15NO/c1-2-14-8-7-11-9-10-5-3-4-6-12(10)13-11/h3-6,9,13H,2,7-8H2,1H3

InChI Key

QTYXPCZENWHBTD-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=CC2=CC=CC=C2N1

Origin of Product

United States

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